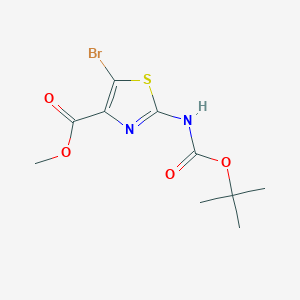
(2-Naphthylmethyl)hydrazine dihydrochloride
Overview
Description
“(2-Naphthylmethyl)hydrazine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C11H12N2 2HCl and a molecular weight of 245.15 .
Molecular Structure Analysis
The molecular structure of “(2-Naphthylmethyl)hydrazine dihydrochloride” is represented by the formula C11H12N2 2HCl . For a more detailed structural analysis, you may need to refer to specialized databases or resources.Physical And Chemical Properties Analysis
“(2-Naphthylmethyl)hydrazine dihydrochloride” has a molecular weight of 245.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Proteomics Research
(2-Naphthylmethyl)hydrazine dihydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used for protein modification, helping to identify and quantify proteins in different biological samples. It’s particularly useful in targeting specific protein-protein interactions that are crucial for understanding cellular processes .
Biochemical Assays
In biochemical assays, this compound serves as a reagent that can react with various biomolecules. It’s used to detect or quantify substances such as enzymes, vitamins, and hormones. Its reactivity makes it a valuable tool for developing new assays that can be used in diagnostic and research laboratories .
Drug Discovery
Drug discovery researchers use (2-Naphthylmethyl)hydrazine dihydrochloride in the synthesis of potential pharmacological agents. Its chemical structure allows it to serve as a building block for creating novel compounds that can be tested for therapeutic activity against a range of diseases .
Chemical Synthesis
This compound is also important in chemical synthesis, where it’s used as an intermediate in the preparation of complex organic molecules. Its versatility in forming bonds with various functional groups makes it a valuable asset in synthetic organic chemistry .
Material Science
In material science, (2-Naphthylmethyl)hydrazine dihydrochloride can be applied in the development of new materials with unique properties. Researchers might explore its use in creating polymers or coatings that have specific desired characteristics, such as increased durability or chemical resistance .
Analytical Chemistry
Analytical chemists may employ this compound in chromatography and mass spectrometry as a derivatization agent. It can help in enhancing the detection of certain chemicals by making them more volatile or by improving their response in the analytical instrument .
Future Directions
properties
IUPAC Name |
naphthalen-2-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;;/h1-7,13H,8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJLBNCPFPMRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthylmethyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)
![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)






![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)



